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Compound of Interest

Compound Name:
5-Bromo-2-chloro-8-

fluoroquinoline

CAS No.: 1215767-73-9

Cat. No.: B1442442

Get Quote

Compound Identity & Structural Context[1][2][3][4]
[5][6][7][8][9]

IUPAC Name: 5-Bromo-2-chloro-8-fluoroquinoline

CAS Number: 1215767-73-9

Molecular Formula:

Exact Mass: 258.92 (based on

)

Structural Features:

Quinoline Core: Bicyclic aromatic system.

C2-Chloro: Activated for nucleophilic aromatic substitution (
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).

C5-Bromo: Handle for palladium-catalyzed cross-coupling (Suzuki/Buchwald).

C8-Fluoro: Modulates pKa and lipophilicity; introduces characteristic splitting in NMR.

Mass Spectrometry (MS) Profile
The mass spectrum of this compound is dominated by the interplay between Bromine and

Chlorine isotopes, creating a distinct "triplet-like" molecular ion cluster.

Isotopic Signature Analysis
Bromine (

)

Chlorine (

)

This combination results in an M, M+2, M+4 pattern with specific relative intensities.

Ion Species Mass (m/z) Composition
Relative Intensity
(Approx)

M 258.9 75%

M+2 260.9

(

) + (

)

100% (Base Peak)

M+4 262.9 25%

Note: The M+2 peak is the most intense because it represents the statistical overlap of the two

most probable mixed-isotope combinations.

Fragmentation Logic (EI/ESI)
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The fragmentation pathway typically follows sequential dehalogenation or ring cleavage.

Molecular Ion [M]+
m/z 259/261/263

Loss of Cl radical
[M - Cl]+

-35/37 Da

Loss of Br radical
[M - Br]+

-79/81 Da

Loss of HCN
(Ring Contraction)

-27 Da

Click to download full resolution via product page

Figure 1: Predicted fragmentation pathway showing primary loss of halogens followed by

characteristic quinoline ring degradation (HCN loss).

Nuclear Magnetic Resonance (NMR) Spectroscopy
The presence of the Fluorine atom at position 8 introduces spin-spin coupling (

and

), which splits signals that would otherwise be singlets or simple doublets.

NMR Data (Predicted in )
The molecule possesses four aromatic protons.
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Proton

Chemical Shift
(

, ppm)

Multiplicity

Coupling
Constants (

, Hz)

Assignment
Logic

H-4 8.45 – 8.55 Doublet (d)

Deshielded by

ring nitrogen

(para-like effect)

and adjacent ring

current.

H-3 7.45 – 7.55 Doublet (d)

Shielded relative

to H-4; typical

quinoline H-3

range.

H-6 7.60 – 7.70
Doublet of

Doublets (dd)
,

Ortho to Br, Meta

to F. Shows

meta-coupling to

F.

H-7 7.30 – 7.40
Doublet of

Doublets (dd)
,

Ortho to F. Large

H-F ortho

coupling

dominates the

splitting.

NMR Data (Predicted)
The

spectrum will exhibit significant C-F coupling.

C-2 (C-Cl): ~150 ppm (Deshielded by N and Cl).

C-8 (C-F): ~155–160 ppm (Doublet,

).

C-5 (C-Br): ~120 ppm (Shielded by heavy atom effect).
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C-8a (Bridgehead): ~130 ppm (Doublet,

).

NMR
Shift:

to

ppm (Typical for 8-fluoroquinolines).

Pattern: Doublet of doublets (coupling to H-7 and H-6).

Fluorine-8
(Spin Active)

Proton H-7
(Ortho)

J ~9-10 Hz

Proton H-6
(Meta)

J ~5 Hz

Carbon C-8
(Ipso)

J ~250 Hz

Click to download full resolution via product page

Figure 2: Spin-coupling network centered on the Fluorine-8 atom.

Infrared (IR) Spectroscopy
Key functional group absorptions to look for in the solid-state (ATR) spectrum:

C-H Stretch (Aromatic):

(Weak).

C=N / C=C Ring Stretch:
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(Characteristic Quinoline bands).

C-F Stretch:

(Strong, broad).

C-Cl Stretch:

.

C-Br Stretch:

.

Experimental Protocols
Protocol A: NMR Sample Preparation
Objective: Obtain high-resolution

and

spectra.

Solvent Selection: Use Chloroform-d (

) as the primary solvent. If solubility is poor, switch to DMSO-d6.

Note: DMSO may cause slight chemical shift variations due to hydrogen bonding with the

ring nitrogen.

Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.

Filtration: Filter through a glass wool plug into the NMR tube to remove suspended

insolubles (critical for resolving fine F-H coupling).

Acquisition:

Set relaxation delay (
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) to

seconds to allow full relaxation of protons adjacent to halogens.

Acquire

spectrum without proton decoupling first to observe coupling patterns, then with
decoupling to confirm the chemical shift.

Protocol B: Mass Spectrometry (LC-MS)
Objective: Confirm M+2 isotope pattern.

Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

Ionization: Electrospray Ionization (ESI) in Positive Mode (

).

Note: Halogenated aromatic rings can sometimes ionize poorly in ESI. If signal is low, try

APCI (Atmospheric Pressure Chemical Ionization).

Detection: Scan range

. Look for the

cluster.
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Quinoline Synthesis & Characterization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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